REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]2[N:9]=[C:10]([SH:12])[N:11]=[C:4]2[N:3]=1.[OH-].[Na+].Cl[CH2:16][C:17]([OH:19])=[O:18].Cl>O>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[N:5]2[N:9]=[C:10]([S:12][CH2:16][C:17]([OH:19])=[O:18])[N:11]=[C:4]2[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=2N(C(=C1)C)N=C(N2)S
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.525 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a 100 mL RBF with a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a condenser
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed
|
Type
|
CUSTOM
|
Details
|
The mixture was removed from the oil bath
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
TEMPERATURE
|
Details
|
Warming
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
CUSTOM
|
Details
|
A solid precipitate was isolated by filtration
|
Type
|
WASH
|
Details
|
rinsed with 1 M hydrochloric acid (2 mL) and water (5 mL)
|
Type
|
CUSTOM
|
Details
|
to dry
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=2N(C(=C1)C)N=C(N2)SCC(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |